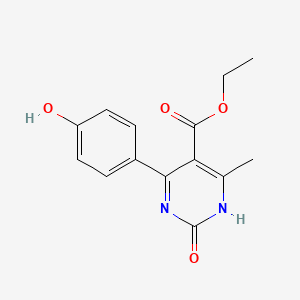![molecular formula C13H5F5O2 B12852966 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carboxylic acid is a fluorinated aromatic compound characterized by the presence of five fluorine atoms attached to the biphenyl structure and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pentafluorobenzene and 4-bromobenzoic acid.
Coupling Reaction: A Suzuki coupling reaction is employed to couple pentafluorobenzene with 4-bromobenzoic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Purification: The resulting product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carboxylic acid are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Derivatives with substituted nucleophiles.
Reduction: 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-methanol.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biological systems due to its unique fluorine signature.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carboxylic acid is primarily influenced by its fluorine atoms and carboxylic acid group. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, while the carboxylic acid group allows for interactions with biological targets through hydrogen bonding and ionic interactions. These properties make it a valuable tool in drug design and material science.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzoic acid
- 2,3,4,5,6-Pentafluorobenzyl alcohol
- 2,3,4,5,6-Pentafluorophenylacetic acid
Uniqueness
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carboxylic acid stands out due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions compared to simpler fluorinated benzoic acids. This structural feature enhances its utility in designing complex molecules and materials with specific properties.
Properties
Molecular Formula |
C13H5F5O2 |
|---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentafluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H5F5O2/c14-8-7(9(15)11(17)12(18)10(8)16)5-1-3-6(4-2-5)13(19)20/h1-4H,(H,19,20) |
InChI Key |
PNIDXIPZBYUEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


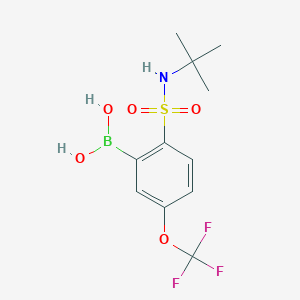
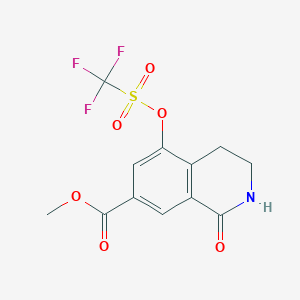
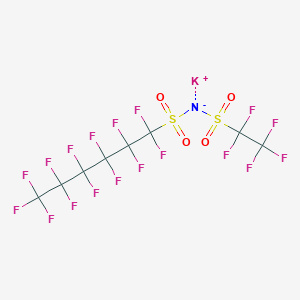
![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)
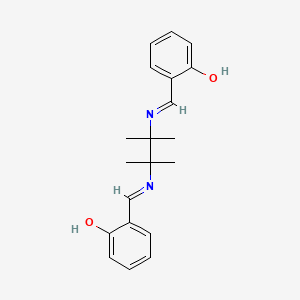
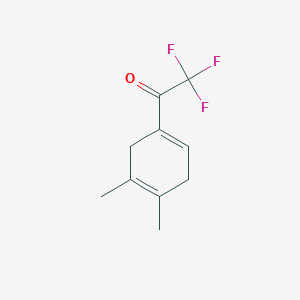
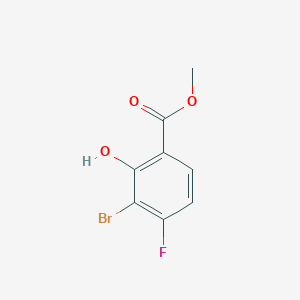
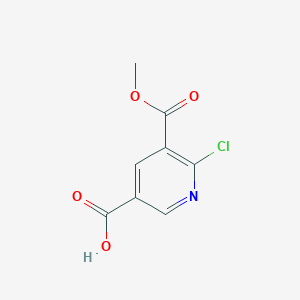

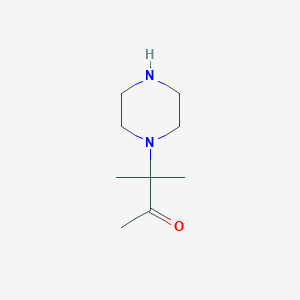
![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)
